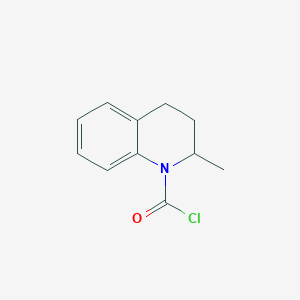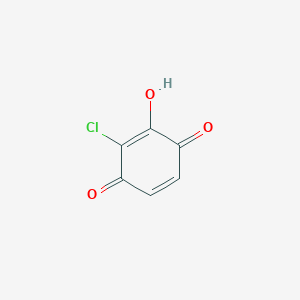
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, also known as chloranil, is a chemical compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline substance that is soluble in organic solvents such as benzene, chloroform, and ethanol.
Scientific Research Applications
Chloranil has been widely used in scientific research for its various applications. It has been used as a reagent in organic chemistry for the oxidation of alcohols and the synthesis of quinone derivatives. It has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism Of Action
Chloranil acts as an oxidizing agent, which means that it can accept electrons from other molecules. This process leads to the formation of free radicals, which can cause damage to cellular components such as DNA, proteins, and lipids. Chloranil has also been shown to inhibit the activity of certain enzymes, which can lead to the disruption of cellular processes.
Biochemical And Physiological Effects
Chloranil has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione has been shown to have immunomodulatory effects, which can help to regulate the immune system.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione in lab experiments is its high reactivity, which makes it useful for a variety of applications. Additionally, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is its potential toxicity, which can make it difficult to work with in certain settings.
Future Directions
There are a number of future directions for research on 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione. One area of interest is its potential use as a cancer therapy. Additionally, researchers are interested in exploring the immunomodulatory effects of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which could have implications for the treatment of autoimmune diseases. Finally, there is interest in developing new methods for the synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione and its derivatives, which could lead to new applications in organic chemistry and materials science.
Conclusion:
In conclusion, 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione is a versatile chemical compound that has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Chloranil has the potential to be a valuable tool in the fields of cancer therapy, immunology, and organic chemistry.
Synthesis Methods
The synthesis of 2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione involves the reaction of 2,5-cyclohexadiene-1,4-dione with chlorine gas. This reaction takes place in the presence of a catalyst such as aluminum chloride or iron(III) chloride. The resulting product is 2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione, which is then purified by recrystallization.
properties
CAS RN |
110931-02-7 |
|---|---|
Product Name |
2-Chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C6H3ClO3 |
Molecular Weight |
158.54 g/mol |
IUPAC Name |
2-chloro-3-hydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H3ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H |
InChI Key |
AGBHGUOZWBXORQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
Canonical SMILES |
C1=CC(=O)C(=C(C1=O)O)Cl |
synonyms |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



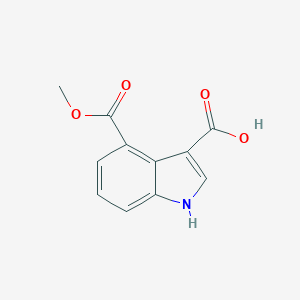
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
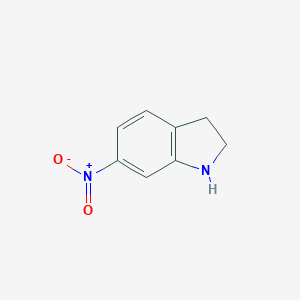

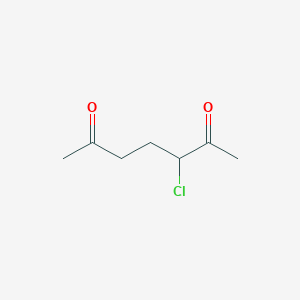
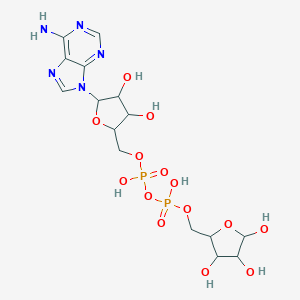
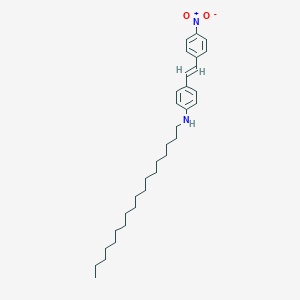
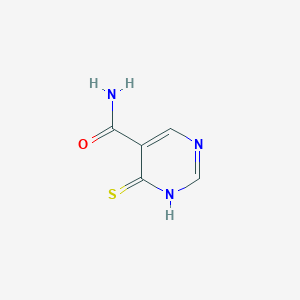
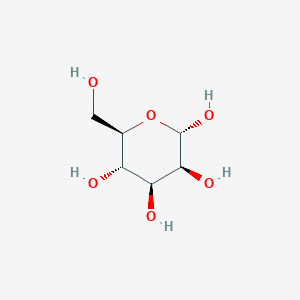
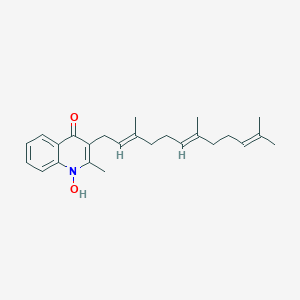
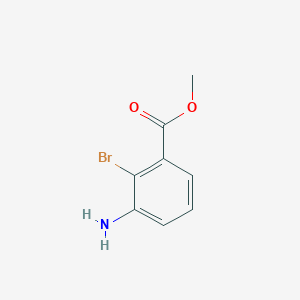
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
